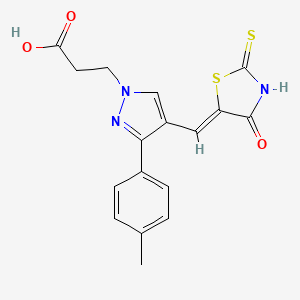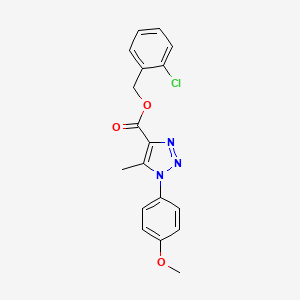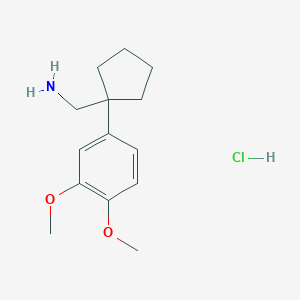
Cambridge id 5237522
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Cambridge Structural Database (CSD) is a highly valuable resource for researchers in the field of molecular inorganic chemistry. It provides a vast repository of structural data that can be utilized for a variety of applications, including the derivation of molecular dimensions, testing theories of molecular structure and bonding, and identifying common intermolecular interactions . The CSD's extensive database supports knowledge acquisition and fundamental research by offering insights into the variability and transferability of molecular dimensions, as well as enabling the identification of reaction paths and conformational analyses based on the structure correlation hypothesis .
Synthesis Analysis
The CSD is instrumental in the synthesis of inorganic complexes, as it allows researchers to identify energetically favorable intermolecular interactions, which can guide the synthesis process . The database's comprehensive collection of structural data aids in the derivation of theories related to molecular structure and bonding, which are crucial for predicting the outcomes of chemical reactions and designing new molecules with desired properties.
Molecular Structure Analysis
The CSD serves as a critical tool for the analysis of molecular structures, particularly in the context of organic molecular crystals. It enables the testing of various concepts in organic crystal chemistry, such as the principle of close packing and the frequency of occurrence of space groups . By providing a systematic approach to studying general structural features, the CSD facilitates the engineering of molecular crystals and the search for compounds with specific properties .
Chemical Reactions Analysis
Researchers can utilize the CSD to explore reaction paths and related conformational changes. The database's structure correlation hypothesis assists in understanding the relationship between molecular conformation and reactivity, which is essential for predicting reaction outcomes and designing efficient reaction pathways .
Physical and Chemical Properties Analysis
The CSD's new software for statistical analysis of structural data enhances the understanding of physical and chemical properties of molecules . This software allows for the simultaneous visualization of three-dimensional structural information, which is critical for comprehending the chemical and crystallographic characteristics of molecules and their interactions .
科学的研究の応用
Brain Research and Animal Rights
- Wood (2003) discussed the challenges faced by Cambridge University in establishing a primate research facility, highlighting the intersection of scientific research and animal rights activism. This underscores the ethical complexities involved in neurological research using animals (Wood, 2003).
Cancer Research and Computational Biology
- Abujudeh (2015) described the Ph.D. program at the Cancer Research UK Cambridge Institute, focusing on computational and statistical analysis methods in cancer research. This research demonstrates the critical role of computational biology in understanding cancer's genomic variability (Abujudeh, 2015).
Materials Science and Industrial Collaboration
- Matthams (2002) explored the extensive research in materials science at Cambridge, highlighting the department's collaboration with industries like Rolls-Royce and Pfizer. This research showcases the application of materials science in various industrial sectors (Matthams, 2002).
High-Performance Computing and Quantum Physics
- Meinel (2010) discussed the use of high-performance computing in quantum physics research at Cambridge, emphasizing the collaboration with various computing facilities. This highlights the university's involvement in advancing computational methods in physics research (Meinel, 2010).
Science Communication and Public Engagement
- Borysiewicz and Buckley (2014) reflected on the Cambridge Science Festival, emphasizing the importance of public engagement in scientific research. This points to the university's commitment to making science accessible to a broader audience (Borysiewicz & Buckley, 2014).
Evolutionary Approaches to Cancer
- Cancer research at Cambridge also involves evolutionary approaches, as detailed by Abujudeh (2015). This approach contributes significantly to our understanding of cancer as a disease of the genome, evolving over time and in response to treatment (Abujudeh, 2015).
Remote Sensing and Environmental Science
- Williamson et al. (2017) developed an automated algorithm for tracking supraglacial lakes using MODIS imagery, showcasing Cambridge's involvement in remote sensing and environmental science research (Williamson, Arnold, Banwell, & Willis, 2017).
Stem Cell Research
- Pauklin and Vallier (2014) contributed to stem cell research by studying how the cell-cycle state of stem cells influences cell fate. This research is pivotal for advancements in regenerative medicine (Pauklin & Vallier, 2014).
Epigenetics in Immunology
- Rainbow et al. (2015) focused on epigenetic analysis of regulatory T cells, which is fundamental for understanding the immune system's role in various diseases (Rainbow et al., 2015).
Archaeological Research and Interdisciplinarity
- Ion (2021) examined the impact of interdisciplinary approaches in archaeological research, specifically in the study of human remains. This reflects Cambridge's commitment to integrating scientific methodologies in archaeology (Ion, 2021).
特性
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-12-6-5-11(9-13(12)17-2)14(10-15)7-3-4-8-14;/h5-6,9H,3-4,7-8,10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMCRVGVXIVINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)
![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)
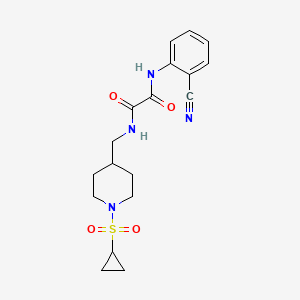
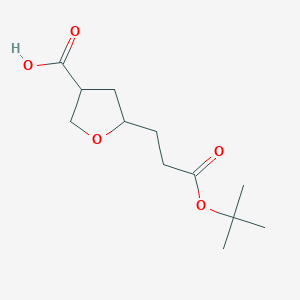


![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)
![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)




